molecular formula C7H5BrINO3 B13584503 2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)aceticacid

2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)aceticacid

Cat. No.: B13584503
M. Wt: 357.93 g/mol
InChI Key: UMXPYNIFPQVZLL-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a heterocyclic compound featuring both bromine and iodine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid typically involves the bromination and iodination of a pyridine derivative. The reaction conditions often include the use of organic solvents and specific reagents to facilitate the halogenation process . For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while iodination can be carried out using iodine or iodinating agents like iodine monochloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated pyridine derivatives, such as:

Uniqueness

The uniqueness of 2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid lies in its specific combination of bromine and iodine substituents, which can impart distinct chemical and biological properties compared to other halogenated pyridine derivatives .

Properties

Molecular Formula

C7H5BrINO3

Molecular Weight

357.93 g/mol

IUPAC Name

2-(5-bromo-3-iodo-2-oxopyridin-1-yl)acetic acid

InChI

InChI=1S/C7H5BrINO3/c8-4-1-5(9)7(13)10(2-4)3-6(11)12/h1-2H,3H2,(H,11,12)

InChI Key

UMXPYNIFPQVZLL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N(C=C1Br)CC(=O)O)I

Origin of Product

United States

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